molecular formula C12H14N4O4S2 B2798921 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide CAS No. 1172322-99-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

Cat. No. B2798921
CAS RN: 1172322-99-4
M. Wt: 342.39
InChI Key: YKXUBVQOQBOXSH-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H14N4O4S2 and its molecular weight is 342.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Various derivatives of substituted furan and pyrrole, including compounds related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide, have been synthesized, showing promise in antimicrobial activities (Hassan, 2007).
  • Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides has led to derivatives such as 5-arylfuran-2-carboxylic acids, which are important in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (Gorak et al., 2009).

Biological Activities

  • The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on compounds like N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine has been reported, which is relevant for the development of compounds with potential biological activities (El-Essawy & Rady, 2011).
  • Novel heterocyclic compounds including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized, showing antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).

Chemical Transformations

  • Studies on the transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides have contributed to the development of new fused heterocyclic systems, demonstrating the importance of chemical transformations in exploring new pharmacologically active compounds (Stroganova, Vasilin, & Krapivin, 2016).

Antimicrobial and Antiproliferative Effects

  • The discovery of novel dehydroabietic acid derivatives, such as N-(5-dehydroabietyl-1,3,4-thiadiazole)-yl-pyridine-2-carboxamide (DTPC), has shown significant DNA/BSA binding and anticancer agents. This highlights the potential of such compounds in developing new therapeutic agents (Li et al., 2020).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-8-14-15-12(21-8)13-11(17)9-4-5-10(20-9)22(18,19)16-6-2-3-7-16/h4-5H,2-3,6-7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXUBVQOQBOXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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